

# Early-Phase Clinical Trial Analysis of Fosbretabulin: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosbretabulin*

Cat. No.: *B040576*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

**Fosbretabulin** (formerly known as Combretastatin A4 Phosphate or CA4P) is a vascular disrupting agent (VDA) that has undergone extensive investigation in early-phase clinical trials for various solid tumors. This technical guide synthesizes the available data from these trials, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

## Mechanism of Action

**Fosbretabulin** is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).<sup>[1][2][3]</sup> CA4 exerts its anti-cancer effects through a dual mechanism primarily targeting the tumor vasculature.<sup>[1][3]</sup> It binds to the colchicine-binding site on  $\beta$ -tubulin, leading to the depolymerization of microtubules in endothelial cells.<sup>[3][4]</sup> This cytoskeletal disruption results in endothelial cell shape changes and increased permeability of the tumor vasculature.<sup>[5]</sup>

Furthermore, **fosbretabulin** disrupts the vascular endothelial-cadherin (VE-cadherin)/ $\beta$ -catenin/Akt signaling pathway.<sup>[1][5]</sup> This interference with cell-cell adhesion molecules further compromises the integrity of the tumor's blood vessels.<sup>[2]</sup> The culmination of these events is a rapid collapse of the tumor vasculature, leading to a significant reduction in tumor blood flow and subsequent ischemic necrosis of the tumor tissue.<sup>[1][2]</sup>

[Click to download full resolution via product page](#)**Caption:** Mechanism of action of **Fosbretabulin** leading to tumor necrosis.

## Phase I Clinical Trial Data

Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **fosbretabulin**.

## Safety and Tolerability

Across several Phase I trials, **fosbretabulin** was administered intravenously over a 10-minute infusion.[6][7][8] Dose-limiting toxicities were observed at higher doses and included reversible ataxia, vasovagal syncope, motor neuropathy, and ischemia in previously irradiated bowel.[6][8] Common drug-related adverse events of grade 2 or higher included tumor pain, lymphopenia, fatigue, anemia, diarrhea, hypertension, hypotension, vomiting, visual disturbances, and dyspnea.[6][8]

| Study                                 | Dose Range (mg/m <sup>2</sup> ) | Maximum Tolerated Dose (MTD) (mg/m <sup>2</sup> ) | Dose-Limiting Toxicities (DLTs)                                                                                                                                                   |
|---------------------------------------|---------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rustin et al. (Weekly Infusion)[6][8] | 5 - 114                         | 52-68 (recommended for further study)             | Reversible ataxia (114 mg/m <sup>2</sup> ), vasovagal syncope and motor neuropathy (88 mg/m <sup>2</sup> ), fatal ischemia in previously irradiated bowel (52 mg/m <sup>2</sup> ) |
| Stevenson et al. (5-Day Schedule)[9]  | 6 - 75 (daily)                  | 52 (recommended for further study)                | Severe tumor pain, cardiopulmonary toxicity (syncope, dyspnea, hypoxia) at 75 mg/m <sup>2</sup>                                                                                   |
| Dowlati et al. (Single-Dose)[7][10]   | 18 - 90                         | ≤60 (10-min infusion)                             | Acute coronary syndrome, pulmonary toxicity                                                                                                                                       |
| Zhou et al.[11]                       | 20 - 85                         | 65                                                | Not specified in detail                                                                                                                                                           |

## Pharmacokinetics

Pharmacokinetic analyses revealed the rapid conversion of the prodrug **fosbretabulin** to the active metabolite, combretastatin A4 (CA4), which has a short plasma half-life of approximately 30 minutes.[7][10] The area under the curve (AUC) for CA4 increased with the dose.[6][8]

| Dose (mg/m <sup>2</sup> ) | CA4 AUC (μmol·h/L) | Reference |
|---------------------------|--------------------|-----------|
| 5                         | 0.169              | [6][8]    |
| 68                        | 2.33 (mean)        | [6][8]    |
| 114                       | 3.29               | [6][8]    |

## Phase II Clinical Trial Data

Phase II trials evaluated the efficacy and safety of **fosbretabulin** as a single agent or in combination with other therapies in specific cancer types.

### Anaplastic Thyroid Carcinoma (ATC)

A Phase II study in patients with advanced ATC administered **fosbretabulin** at 45 mg/m<sup>2</sup> intravenously on days 1, 8, and 15 of a 28-day cycle.[2] While no objective responses were observed with single-agent therapy, the treatment was well-tolerated.[2] The median survival was 4.7 months, with 34% of patients alive at 6 months and 23% at 12 months.[2] Notably, seven patients experienced stable disease with a median duration of 12.3 months.[2]

| Metric                            | Value                                                      |
|-----------------------------------|------------------------------------------------------------|
| Number of Patients                | 26                                                         |
| Dosing Regimen                    | 45 mg/m <sup>2</sup> IV on days 1, 8, 15 of a 28-day cycle |
| Objective Response Rate           | 0%                                                         |
| Median Survival                   | 4.7 months                                                 |
| 6-Month Survival Rate             | 34%                                                        |
| 12-Month Survival Rate            | 23%                                                        |
| Stable Disease                    | 7 patients                                                 |
| Median Duration of Stable Disease | 12.3 months                                                |

Data from Mooney et al.[2]

## Non-Small-Cell Lung Cancer (NSCLC)

In a randomized Phase II trial for advanced nonsquamous NSCLC, **fosbretabulin** (60 mg/m<sup>2</sup>) was added to a standard regimen of carboplatin, paclitaxel, and bevacizumab.[12][13][14] The combination was found to be tolerable with an acceptable toxicity profile.[12][13][14] The overall tumor response rate was higher in the group receiving **fosbretabulin** (50%) compared to the control group (32%).[12][13][14]

| Treatment Arm                                        | Number of Patients | Overall Tumor Response Rate |
|------------------------------------------------------|--------------------|-----------------------------|
| Fosbretabulin + Carboplatin, Paclitaxel, Bevacizumab | 32                 | 50%                         |
| Carboplatin, Paclitaxel, Bevacizumab (Control)       | 31                 | 32%                         |

Data from Garon et al.[12][13][14]

## Experimental Protocols

## Patient Population and Dosing

Early-phase trials typically enrolled patients with advanced, refractory solid tumors.[6][7][9] Specific Phase II trials focused on patient populations such as those with anaplastic thyroid carcinoma[2] or non-small-cell lung cancer.[12] **Fosbretabulin** was administered as a 10-minute intravenous infusion.[6][7] Dosing schedules varied and included weekly infusions,[6] single doses every 3 weeks,[7] and a 5-consecutive-day schedule every 3 weeks.[9]

## Pharmacokinetic Analysis

Blood samples were collected at various time points post-infusion to measure the plasma concentrations of **fosbretabulin** and its active metabolite, combretastatin A4.[6][7] High-pressure liquid chromatography was a method used for this analysis.[6]

## Assessment of Tumor Blood Flow

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was utilized in some studies to non-invasively assess changes in tumor blood flow following **fosbretabulin** administration.[7][9] This technique measures the transfer of a contrast agent from the blood plasma to the extravascular extracellular space, providing an indication of vessel permeability and blood flow.[9] A significant decline in tumor blood flow was observed in patients treated with 60 mg/m<sup>2</sup> of **fosbretabulin**.[7][10]



[Click to download full resolution via product page](#)

**Caption:** Workflow for assessing tumor blood flow using DCE-MRI.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (fosbretabulin tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Analysis of Fosbretabulin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b040576#early-phase-clinical-trial-results-for-fosbretabulin>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)